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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312 Get Quote

(Rac)-BAY-985 is a potent, orally active, and selective ATP-competitive dual inhibitor of TANK-

binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] This document provides

an in-depth overview of its mechanism of action, supported by quantitative data, experimental

protocols, and pathway visualizations to serve as a comprehensive resource for researchers,

scientists, and drug development professionals.

Core Mechanism of Action
(Rac)-BAY-985 exerts its biological effects by directly inhibiting the kinase activity of TBK1 and

IKKε.[1][2] These two kinases are key regulators in innate immune signaling pathways.[3] By

blocking their function, (Rac)-BAY-985 effectively inhibits the downstream phosphorylation of

Interferon Regulatory Factor 3 (IRF3).[1][3][4][5] The inhibition of IRF3 phosphorylation

prevents its dimerization and nuclear translocation, ultimately leading to a reduction in the

transcription of type I interferons and other inflammatory genes.[5] This mechanism underlies

the compound's potential therapeutic applications in inflammatory diseases and certain

cancers.

Quantitative Biological Activity
The potency and selectivity of (Rac)-BAY-985 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency
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Target IC50 (nM) Assay Conditions

TBK1 1.5 Not specified

TBK1 2 Low ATP concentration

TBK1 30 High ATP concentration

IKKε 2 Not specified

Data sourced from multiple references.[1][2][6][7][8]

Table 2: Off-Target Kinase Inhibitory Potency
Off-Target IC50 (nM)

FLT3 123

RSK4 276

DRAK1 311

ULK1 7930

Data sourced from multiple references.[1][4][9]

Table 3: Cellular Activity
Assay Cell Line IC50 (nM)

pIRF3 Inhibition MDA-MB-231 74

Anti-proliferation SK-MEL-2 900

Anti-proliferation ACHN 7260

Data sourced from multiple references.[1][2][4][9]

Table 4: In Vivo Pharmacokinetics (Rat)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/bay-985.html
https://www.selleckchem.com/products/bay-985.html
https://www.selleckchem.com/ikb.html
https://www.medchemexpress.com/rac-bay-985.html
https://immunomart.com/product/rac-bay-985/
https://www.medchemexpress.com/bay-985.html
https://www.cancer-research-network.com/2020/02/22/bay-985-is-an-orally-active-and-atp-competitive-tbk1-ikk%CE%B5-inhibitor/
https://www.medchemexpress.com/literature/bay-985-is-an-orally-active-and-atp-competitive-tbk1-ikk%CE%B5-inhibitor.html
https://www.medchemexpress.com/bay-985.html
https://www.selleckchem.com/products/bay-985.html
https://www.cancer-research-network.com/2020/02/22/bay-985-is-an-orally-active-and-atp-competitive-tbk1-ikk%CE%B5-inhibitor/
https://www.medchemexpress.com/literature/bay-985-is-an-orally-active-and-atp-competitive-tbk1-ikk%CE%B5-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Unit

Clearance (CLb) 4.0 L/h/kg

Volume of Distribution (Vss) 2.9 L/kg

Terminal Half-life (t1/2) 0.79 h

Data sourced from a single reference.[5]

Signaling Pathway Inhibition
(Rac)-BAY-985 targets the TBK1/IKKε complex, a critical node in intracellular signaling

pathways that respond to pathogen-associated molecular patterns (PAMPs) and damage-

associated molecular patterns (DAMPs). The diagram below illustrates the canonical pathway

inhibited by (Rac)-BAY-985.
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Figure 1: (Rac)-BAY-985 inhibits the TBK1/IKKε signaling pathway.
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Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of results and

for designing further studies. The following sections provide an overview of the protocols used

to characterize (Rac)-BAY-985.

TR-FRET-Based Kinase Activity Inhibition Assay
This assay is employed to determine the in vitro potency of (Rac)-BAY-985 against purified

kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures

the inhibition of kinase activity by quantifying the phosphorylation of a biotinylated peptide

substrate by the recombinant human enzyme.

Methodology:

Recombinant human kinases (TBK1, IKKε, and off-target kinases) are incubated with a

biotinylated peptide substrate and ATP.

(Rac)-BAY-985 is added in a dose-response manner.

The reaction is allowed to proceed for a defined period at a controlled temperature.

A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin

(APC) are added.

If the substrate is phosphorylated, the antibody binds, bringing the europium donor and

APC acceptor into close proximity, resulting in a FRET signal.

The signal is measured using a suitable plate reader, and IC50 values are calculated from

the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)
This assay is used to assess the anti-proliferative effects of (Rac)-BAY-985 on cancer cell

lines.
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Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of

viable cells in culture based on the quantification of ATP, which is an indicator of

metabolically active cells.

Methodology:

Cancer cell lines (e.g., SK-MEL-2, ACHN) are seeded in 384-well microtiter plates at a

specific density (e.g., 800 cells/well for SK-MEL-2, 300 cells/well for ACHN) and allowed to

adhere overnight.[2]

(Rac)-BAY-985 is added to the cells at various concentrations.[2]

The plates are incubated for a specified period (e.g., 96 hours).[2]

CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a

luminescent signal proportional to the amount of ATP present.[2]

Luminescence is measured using a plate reader.[2]

IC50 values are determined by plotting the percentage of cell growth inhibition against the

compound concentration.
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Figure 2: Workflow for the cell proliferation assay.
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pIRF3 Cell-Based Mechanistic Assay
This assay quantifies the ability of (Rac)-BAY-985 to inhibit the phosphorylation of its direct

downstream target, IRF3, in a cellular context.

Principle: This assay measures the level of phosphorylated IRF3 in cells following stimulation

of an innate immune pathway.

Methodology:

MDA-MB-231 cells, engineered to express a reporter construct, are treated with varying

concentrations of (Rac)-BAY-985.[4][9]

The cells are then stimulated to activate the TBK1/IKKε pathway (e.g., with a PAMP or

DAMP).

After a defined incubation period, the cells are lysed.

The amount of phosphorylated IRF3 in the cell lysates is quantified, typically using an

immunoassay format such as ELISA or a TR-FRET-based method.

The IC50 value is calculated based on the reduction of the pIRF3 signal in the presence of

the inhibitor.

Summary
(Rac)-BAY-985 is a well-characterized dual inhibitor of TBK1 and IKKε. Its mechanism of

action, centered on the inhibition of IRF3 phosphorylation, is supported by robust in vitro and

cellular data. The provided quantitative data and experimental outlines offer a solid foundation

for researchers interested in utilizing this compound as a chemical probe to investigate the

roles of TBK1 and IKKε in health and disease, or for those in the early stages of related drug

discovery programs. While the compound has shown anti-proliferative effects in certain cancer

cell lines, its in vivo anti-tumor efficacy appears to be limited, which may be attributed to its

pharmacokinetic properties.[1][5] Further research may focus on optimizing the in vivo

characteristics of this class of inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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